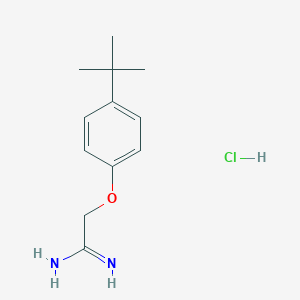

2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOWADVOQLCJBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372588 |

Source

|

| Record name | 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-47-1 |

Source

|

| Record name | 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and informative, offering insights into the rationale behind the procedural steps.

Introduction

Amidine-containing molecules are a significant class of compounds in medicinal chemistry due to their ability to act as bioisosteres of amines and their involvement in various biological processes. The title compound, this compound, features a phenoxy scaffold, a common motif in pharmacologically active molecules, coupled with an ethanimidamide group. The 4-tert-butyl substituent provides lipophilicity, which can influence the compound's pharmacokinetic profile. This guide will detail a robust synthetic route to this molecule and the analytical techniques for its thorough characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(4-tert-butylphenoxy)acetonitrile, via a Williamson ether synthesis. This is followed by the conversion of the nitrile to the target amidine hydrochloride through the Pinner reaction.

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. In the absence of direct, conclusive studies on this specific molecule, this document synthesizes evidence from structurally related compounds to propose and evaluate several plausible biological targets and signaling pathways. By examining the distinct chemical moieties of the target compound—the amidine group, the 4-tert-butylphenoxy substituent, and the ethanimidamide core—we explore its potential roles as an inhibitor of serine proteases and nitric oxide synthases, as well as a modulator of adrenergic receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, evidence-based framework for initiating further investigation into the pharmacological profile of this compound. Detailed experimental protocols and conceptual diagrams are provided to facilitate the validation of the hypothesized mechanisms of action.

Introduction and Molecular Profile

This compound is a small molecule whose pharmacological properties have not been extensively characterized in publicly available literature. Its chemical structure, however, presents several key features that are well-recognized pharmacophores, allowing for informed hypotheses regarding its biological activity.

-

The Amidine Moiety: The ethanimidamide group is a strong basic moiety. Amidine-containing compounds are known to be potent inhibitors of a variety of enzymes, most notably serine proteases and nitric oxide synthases (NOS).[1][2][3] The positively charged amidinium ion can form strong electrostatic interactions and hydrogen bonds with negatively charged residues in the active sites of these enzymes.

-

The 4-tert-butylphenoxy Group: The bulky and lipophilic tert-butyl group attached to a phenoxy ring is a common feature in ligands for various receptors and enzymes. The tert-butyl group can engage in hydrophobic interactions within protein binding pockets, contributing to affinity and selectivity. Phenoxy derivatives are found in a wide range of bioactive compounds, including adrenoceptor antagonists.[4][5][6][7]

This guide will dissect the potential mechanisms of action stemming from these structural alerts, presenting the underlying rationale and suggesting experimental approaches for validation.

Putative Mechanism of Action I: Inhibition of Serine Proteases

The amidine group is a well-established mimetic of the guanidino group of arginine, a common substrate for many serine proteases such as trypsin, thrombin, and plasmin.[3][8] These proteases play crucial roles in physiological processes ranging from digestion and blood coagulation to fibrinolysis and inflammation.[2]

Rationale for Serine Protease Inhibition

The positively charged amidinium group of 2-(4-tert-butylphenoxy)ethanimidamide can be expected to bind to the S1 specificity pocket of trypsin-like serine proteases, which typically contains an aspartic acid residue at its base. This interaction would anchor the inhibitor in the active site, allowing the rest of the molecule to establish further interactions, potentially leading to competitive inhibition.[3] The 4-tert-butylphenoxy group could occupy other subsites (S2, S3, etc.), contributing to the overall binding affinity and potentially conferring selectivity for certain proteases over others.

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the general mechanism of competitive inhibition of a serine protease.

Caption: Competitive inhibition of a serine protease.

Experimental Validation Protocol: Serine Protease Inhibition Assay

Objective: To determine if this compound inhibits the activity of a panel of serine proteases (e.g., trypsin, thrombin, plasmin).

Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute lyophilized serine proteases (e.g., bovine trypsin, human thrombin) in appropriate assay buffers to a final concentration of 1 µM.

-

Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for each protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in DMSO.

-

-

Inhibitor Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

-

Perform serial dilutions to obtain a range of inhibitor concentrations (e.g., from 1 nM to 100 µM).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the inhibitor dilution (or vehicle control).

-

Add 160 µL of assay buffer.

-

Add 10 µL of the enzyme solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature.

-

Add 10 µL of the substrate solution to start the reaction.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence at appropriate wavelengths every minute for 30 minutes using a plate reader.

-

Calculate the reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description |

| Enzymes | Trypsin, Thrombin, Plasmin, etc. |

| Substrates | Chromogenic or fluorogenic peptides |

| Inhibitor Conc. | 1 nM - 100 µM |

| Readout | Change in absorbance/fluorescence over time |

| Analysis | IC50 determination |

Putative Mechanism of Action II: Inhibition of Nitric Oxide Synthases (NOS)

The amidine functionality is also a key structural feature in many inhibitors of nitric oxide synthases (NOS).[1][9][10] NOS enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and the immune response.[11] Overproduction of NO by iNOS is implicated in inflammatory diseases and neurodegenerative disorders.[12]

Rationale for NOS Inhibition

Similar to serine proteases, the active site of NOS contains a binding site for the guanidino group of the natural substrate, L-arginine. The amidine group of 2-(4-tert-butylphenoxy)ethanimidamide can mimic this group and bind to the active site, thereby acting as a competitive inhibitor.[1] The selectivity for different NOS isoforms would likely be determined by the interactions of the 4-tert-butylphenoxy moiety with regions of the enzyme outside the primary substrate binding site.

Proposed Signaling Pathway of NOS Inhibition

The following diagram illustrates the inhibition of nitric oxide production.

Caption: Inhibition of nitric oxide synthase.

Experimental Validation Protocol: NOS Inhibition Assay (Griess Assay)

Objective: To assess the inhibitory effect of this compound on the activity of NOS isoforms.

Methodology:

-

Cell Culture and Stimulation:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

-

Inhibitor Treatment:

-

Treat the stimulated cells with various concentrations of this compound (1 nM to 100 µM) for 24 hours.

-

-

Nitrite Measurement (Griess Reagent):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable breakdown product of NO.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the percentage of NO production inhibition for each inhibitor concentration and determine the IC50 value.

-

| Parameter | Description |

| Cell Line | RAW 264.7 macrophages (for iNOS) |

| Stimulants | LPS and IFN-γ |

| Inhibitor Conc. | 1 nM - 100 µM |

| Readout | Absorbance at 540 nm (Nitrite concentration) |

| Analysis | IC50 determination |

Putative Mechanism of Action III: Modulation of Adrenergic Receptors

The phenoxy moiety is a common structural element in antagonists of both alpha and beta-adrenergic receptors.[4][5][6][7] These receptors are key regulators of the sympathetic nervous system, controlling heart rate, blood pressure, and smooth muscle tone.[13][14][15][16][17][18]

Rationale for Adrenergic Receptor Antagonism

The 4-tert-butylphenoxy group of the compound could fit into the ligand-binding pocket of adrenergic receptors. The bulky tert-butyl group might confer selectivity for a particular receptor subtype. The ethanimidamide portion could form interactions with polar residues in the receptor, further contributing to binding affinity. Depending on the specific interactions, the compound could act as an antagonist, blocking the binding of endogenous catecholamines like norepinephrine and epinephrine.[4][5][6][7]

Proposed Signaling Pathway of Adrenergic Receptor Antagonism

The following diagram depicts the blockade of an alpha-1 adrenergic receptor.

Caption: Antagonism of alpha-1 adrenergic receptor signaling.

Experimental Validation Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for alpha and beta-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from cell lines overexpressing specific adrenergic receptor subtypes (e.g., HEK293 cells expressing α1A, α2A, β1, β2).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-CGP 12177 for β receptors), and varying concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine the Ki (inhibition constant).

-

| Parameter | Description |

| Receptors | α1, α2, β1, β2 adrenergic receptor subtypes |

| Radioligands | [3H]-Prazosin, [3H]-Yohimbine, [3H]-CGP 12177, etc. |

| Inhibitor Conc. | 1 nM - 100 µM |

| Readout | Radioactivity (counts per minute) |

| Analysis | Ki determination |

Conclusion and Future Directions

This technical guide has outlined three plausible mechanisms of action for this compound based on its structural features: inhibition of serine proteases, inhibition of nitric oxide synthases, and antagonism of adrenergic receptors. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.

Future research should focus on performing these in vitro assays to identify the primary biological target(s) of this compound. Subsequent studies should then aim to characterize its selectivity profile across different enzyme or receptor subtypes and validate its activity in cell-based and in vivo models relevant to the identified mechanism of action. A thorough understanding of its structure-activity relationship through the synthesis and testing of analogs will also be crucial for its potential development as a therapeutic agent.

References

- beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors. (n.d.). PubMed.

- Cinelli, M. A., et al. (2014). Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(4), 1513–1530.

- CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).

- Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987654.

- CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers).

- Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2023). Molecules, 28(5), 2195.

- Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: An Anchored Plasticity Approach for Selective Enzyme Inhibition. (2009).

- Kittisak Chawawisit, et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012.

- Laura, R., & Bing, D. H. (1982). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 21(8), 1857–1861.

- List of Beta-adrenergic blocking agents (beta blockers). (n.d.). Drugs.com.

- Nitric Oxide Synthase Inhibitors into the Clinic at Last. (2020). Handbook of Experimental Pharmacology, 264, 1-17.

- Nitric oxide synthase inhibition results in synergistic anti-tumour activity with melphalan and tumour necrosis factor alpha-based isolated limb perfusions. (2000). British Journal of Cancer, 83(9), 1176–1182.

- Sanders, T. C., & Seto, C. T. (1999). 4-Heterocyclohexanone-based Inhibitors of the Serine Protease Plasmin. Journal of Medicinal Chemistry, 42(15), 2969–2976.

- Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (2015). Journal of Medicinal Chemistry, 58(1), 2-29.

- Lejan JU. (n.d.). Alpha-Receptor Antagonist Drugs. Pre-Med.

- The synthesis of a number of ring-halogenated N-isopropyl- and N-tert-butyl-2-amino-1-(2-thienyl)ethanols has been carried out in order to ascertain the influence of chloro or bromo substitution at the thiophene moiety on their blocking beta-adrenoceptor activity. (1977). Journal of Medicinal Chemistry, 20(7), 970-974.

- 2-[4-(TERT-BUTYL)PHENOXY]ETHANIMIDAMIDE HYDROCHLORIDE. (n.d.). BLD Pharm.

- Alpha 1 Adrenergic Receptor Antagonists. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Beta Adrenergic Blocking Agents. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Alpha blocker. (n.d.). In Wikipedia.

- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2019). Molecules, 24(11), 2038.

- Alpha adrenoceptors--an overview. (1987). Journal of Molecular and Cellular Cardiology, 19(12), 1135-1143.

- 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. (n.d.). PubChem.

- Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. (2020). International Journal of Molecular Sciences, 21(10), 3411.

- Nitric Oxide Synthase and Structure-Based Inhibitor Design. (2016). Journal of Medicinal Chemistry, 59(22), 9993-10013.

Sources

- 1. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. drugs.com [drugs.com]

- 7. beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 9. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric oxide synthase inhibition results in synergistic anti-tumour activity with melphalan and tumour necrosis factor alpha-based isolated limb perfusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: An Anchored Plasticity Approach for Selective Enzyme Inhibition | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 12. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 14. pre-med.jumedicine.com [pre-med.jumedicine.com]

- 15. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Alpha blocker - Wikipedia [en.wikipedia.org]

- 18. Alpha adrenoceptors--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. Lacking extensive specific literature, this document leverages a structure-activity relationship approach to propose and detail a suite of assays targeting biological activities suggested by its core chemical moieties: the amidine group and the 4-tert-butylphenoxy scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. We will explore potential antiproliferative and DNA-interacting properties associated with the amidine functional group, as well as potential neurological activities, such as histamine H3 receptor antagonism and monoamine oxidase B inhibition, linked to the 4-tert-butylphenoxy portion of the molecule. Each proposed assay is presented with step-by-step methodologies, data interpretation guidelines, and illustrative diagrams to provide a robust starting point for the comprehensive in vitro characterization of this compound.

Introduction: Deconstructing this compound for Targeted In Vitro Analysis

The compound this compound presents a unique combination of chemical features that suggest a range of potential biological activities. The presence of a positively charged amidine group is a hallmark of molecules known to interact with negatively charged biological macromolecules, most notably DNA.[1] This interaction can lead to a variety of cellular effects, including cytotoxicity and inhibition of enzymes involved in DNA replication and maintenance, such as topoisomerases.[2]

Conversely, the 4-tert-butylphenoxy scaffold is found in a number of neurologically active compounds. This lipophilic group can facilitate passage across cellular membranes, including the blood-brain barrier, and has been associated with antagonism of the histamine H3 receptor and inhibition of monoamine oxidase B (MAO-B), both of which are significant targets in the central nervous system.

Given the nascent state of research on this specific molecule, a logical and scientifically rigorous approach to its in vitro characterization is to investigate the activities suggested by its constituent parts. This guide, therefore, is structured to provide the necessary tools to explore these potential biological activities in a systematic and validated manner.

Potential Antiproliferative and DNA-Interacting Activities of the Amidine Moiety

The amidine functional group is a key pharmacophore in a variety of compounds with demonstrated antiproliferative and cytotoxic effects.[3] This activity is often linked to the ability of the cationic amidine to bind to the minor groove of DNA, particularly at AT-rich regions. This binding can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some amidine-containing compounds have been shown to act as topoisomerase II inhibitors, further contributing to their cytotoxic potential.[2]

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of desired concentrations. Remove the culture medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent like doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound | MCF-7 | 48 | To be determined |

| This compound | A549 | 48 | To be determined |

| Doxorubicin (Positive Control) | MCF-7 | 48 | Literature Value |

Investigating the Mechanism of Cell Death: Caspase Activation

Should the MTT assay reveal significant cytotoxicity, a subsequent investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and is mediated by a family of proteases called caspases.[5] The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[6][7]

Caption: Caspase activation pathways in apoptosis.

DNA Binding Affinity: Ethidium Bromide Displacement Assay

To determine if this compound directly interacts with DNA, an ethidium bromide (EtBr) displacement assay can be employed. EtBr is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence.[8] A compound that binds to DNA will displace the intercalated EtBr, leading to a quenching of the fluorescence signal.[9][10]

-

Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Add EtBr to the DNA solution and incubate to allow for intercalation.

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

-

Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr solution.

-

Fluorescence Quenching: After each addition, record the fluorescence intensity.

-

Data Analysis: Plot the relative fluorescence intensity (F/F0, where F is the fluorescence in the presence of the compound and F0 is the initial fluorescence) against the compound concentration. Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Kb).

| Compound | DNA Type | Ksv (M⁻¹) | Kb (M⁻¹) |

| This compound | ctDNA | To be determined | To be determined |

| Known DNA Intercalator (e.g., Doxorubicin) | ctDNA | Literature Value | Literature Value |

Topoisomerase II Inhibition Assay

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[11] Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks and ultimately cell death. The kDNA decatenation assay is a common method to assess topoisomerase II activity.[12][13] Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing individual minicircles that can be separated by agarose gel electrophoresis.[14]

Caption: Workflow for the topoisomerase II kDNA decatenation assay.

Potential Neurological Activities of the 4-tert-butylphenoxy Scaffold

The 4-tert-butylphenoxy moiety is present in various compounds that exhibit activity in the central nervous system. This suggests that this compound may also possess neurological activities. Two plausible targets, based on the structure, are the histamine H3 receptor and monoamine oxidase B.

Histamine H3 Receptor Binding Assay

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[15] Antagonists of the H3 receptor can enhance neurotransmitter release and have potential therapeutic applications in cognitive disorders.[16] A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[17][18]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Caption: Role of MAO-B in dopamine metabolism.

| Compound | Enzyme | Substrate | IC50 (µM) |

| This compound | Human MAO-B | Kynuramine | To be determined |

| Selegiline (Positive Control) | Human MAO-B | Kynuramine | Literature Value |

Conclusion and Future Directions

This technical guide outlines a rational and comprehensive approach to the initial in vitro characterization of this compound. By systematically investigating the potential biological activities suggested by its chemical structure, researchers can efficiently gather crucial data on its cytotoxic, DNA-interacting, and neurological properties. The detailed protocols and conceptual frameworks provided herein are designed to ensure scientific rigor and reproducibility.

Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, evaluation in a broader range of cell lines, and assessment of selectivity. This structured approach will enable a thorough understanding of the in vitro biological activity of this novel compound and guide its future development as a potential therapeutic agent.

References

-

Kilpatrick, I. C., Traut, M., & Heal, D. J. (2001). Monoamine oxidase inhibition is unlikely to be relevant to the risks associated with phentermine and fenfluramine: A comparison with their abilities to evoke monoamine release. Neuropsychopharmacology, 25(5), 759-768. [Link]

-

Foleon. (n.d.). How to Write and Format a White Paper (With Examples). Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 27(19), 6529. [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

Wikipedia. (2024). Monoamine oxidase B. Retrieved from [Link]

-

Moreno-Delgado, D., et al. (2009). Different role of cAMP dependent protein kinase and CaMKII in H3 receptor regulation of histamine synthesis and release. Neuroscience, 164(4), 1547-1557. [Link]

-

Pop, C., & Salvesen, G. S. (2009). Cellular Mechanisms Controlling Caspase Activation and Function. Journal of Cell Science, 122(Pt 10), 1557-1565. [Link]

-

ResearchGate. (n.d.). Ethidium bromide (EtBr) displacement assay with increasing.... Retrieved from [Link]

-

Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit3.3. [Link]

-

Agrawal, P., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular Diversity, 27(5), 1951-1981. [Link]

-

Shih, J. C., & Chen, K. (1995). Role of MAO A and B in neurotransmitter metabolism and behavior. Acta Psychiatrica Scandinavica. Supplementum, 386, 32-36. [Link]

-

Purdue University. (n.d.). White Papers. Retrieved from [Link]

-

Wikipedia. (2024). Histamine H3 receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Decatenation assay for topoisomerase II.... Retrieved from [Link]

-

Boger, D. L., & Fink, B. E. (2003). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research, 36(6), 422-429. [Link]

-

ResearchGate. (n.d.). Caspase-3 activation via the intrinsic and extrinsic apoptotic.... Retrieved from [Link]

-

Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 123-131. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor.... Retrieved from [Link]

-

Maglr. (2024). A guide to white papers: What is a white paper and how to write one step-by-step. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Chakraborty, S., & Joshi, P. K. (2021). Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 39(6), 2136-2150. [Link]

-

Græsbøll, K., et al. (2007). C-Terminal regions of topoisomerase II α and II β determine isoform-specific functioning of the enzymes in vivo. Nucleic Acids Research, 35(11), 3683-3695. [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). histamine h 3 receptor binding data of compounds 2-7. Retrieved from [Link]

-

Atwell, G. J., et al. (2001). Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties. Journal of Medicinal Chemistry, 44(23), 3847-3857. [Link]

-

Cai, J., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Pharmacology, 12, 792132. [Link]

-

Son, H., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). International Journal of Molecular Sciences, 25(1), 543. [Link]

-

KAUST Repository. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Retrieved from [Link]

-

Christensen, M. O., et al. (2004). Human Topoisomerase IIα: Targeting to Subchromosomal Sites of Activity during Interphase and Mitosis. Molecular Biology of the Cell, 15(5), 2263-2274. [Link]

-

Gómez-Ramírez, J., et al. (2004). Histamine H 3 receptor transduction through cAMP pathway modulates histamine synthesis but not histamine release. Neuroscience Letters, 363(2), 143-147. [Link]

-

Patsnap Synapse. (2024). What are MAO-B inhibitors and how do they work?. Retrieved from [Link]

-

Ren, J., & Chaires, J. B. (2005). A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity. Nucleic Acids Research, 33(16), e142. [Link]

-

Al-Dhaheri, Y., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5437. [Link]

-

University of Central Florida. (n.d.). WRITING A WHITE PAPER OR CONCEPT PAPER. Retrieved from [Link]

-

Gorka, A., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4496. [Link]

-

Bongers, G., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

-

Łażewska, D., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Pharmaceutics, 14(10), 2187. [Link]

-

Oh, J. M., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(14), 3198. [Link]

-

Stelzner, M. (n.d.). How to Write a White Paper. Retrieved from [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Monoamine oxidase (MAO): functions in the central nervous system. Retrieved from [Link]

-

Giraud, F., et al. (2004). Synthesis and cytotoxic activity of novel amidine analogues of bis(2-chloroethyl)amine. Journal of Medicinal Chemistry, 47(19), 4737-4746. [Link]

-

de Esch, I. J. P., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1735-1743. [Link]

-

Zhao, J., et al. (2018). Quantification of DNA samples by Ethidium Bromide Spot Technique. bioRxiv. [Link]

-

Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Szczepańska, K., et al. (2022). Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating. International Journal of Molecular Sciences, 23(21), 13352. [Link]

-

Karki, R., et al. (2021). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. JoVE (Journal of Visualized Experiments), (173), e62760. [Link]

Sources

- 1. Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activity of novel amidine analogues of bis(2-chloroethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. topogen.com [topogen.com]

- 15. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biorxiv.org [biorxiv.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Deconvoluting the Mechanism: A Technical Guide to Target Identification and Validation of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Abstract

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target(s) of the novel compound, 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. For drug discovery and development professionals, elucidating a compound's mechanism of action is a critical step that informs efficacy, safety, and therapeutic potential. This document outlines a multi-pronged strategy, beginning with computational prediction and progressing through direct biochemical identification, confirmation of target engagement, and rigorous functional validation in cellular models. Each section details not just the "how" but the "why," offering insights into experimental design, data interpretation, and the construction of a robust, self-validating body of evidence.

Introduction: The Enigma of a Phenotypic Hit

The discovery of a bioactive small molecule, such as this compound, through phenotypic screening is both an opportunity and a challenge. While the compound exhibits a desirable biological effect, its molecular mechanism of action remains a "black box." The core objective of the subsequent research is to illuminate this box, identifying the specific protein(s) with which the compound interacts to elicit its effect. This process, known as target deconvolution, is paramount for advancing a compound from a "hit" to a viable clinical candidate.

The structure of this compound, with its characteristic tert-butylphenoxy group, provides a starting point for hypothesis generation. Similar scaffolds have been identified in ligands for various targets, including G-protein coupled receptors and enzymes. For instance, compounds with a 4-tert-butylphenoxy scaffold have been investigated as antagonists for the histamine H3 receptor and inhibitors of monoamine oxidase B (MAO B)[1][2][3]. This prior knowledge, while not definitive, underscores the importance of an unbiased and systematic approach to target identification.

This guide will navigate the logical progression from broad, hypothesis-generating techniques to specific, hypothesis-testing assays.

Phase I: Hypothesis Generation - In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential targets of this compound. These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict likely binding partners.[4][5]

The primary value of this step is to narrow the field of potential targets, allowing for more focused subsequent experimental design. It is a cost-effective and rapid way to generate initial leads.[6]

Core Methodologies:

-

Ligand-Based Approaches: These methods compare the 2D or 3D structure of our compound to databases of molecules with known targets.[7] The underlying principle is that structurally similar molecules often share similar biological activities.[7]

-

2D/3D Similarity Searching: Utilizes algorithms to find known ligands with high structural similarity.

-

Pharmacophore Modeling: Identifies the essential steric and electronic features of the compound that are necessary for its biological activity and searches for proteins with binding sites that can accommodate this pharmacophore.[5]

-

-

Structure-Based Approaches (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be employed.[7] This involves computationally "docking" our small molecule into the binding sites of a large number of proteins to predict binding affinity and pose.[8]

Data Presentation: Predicted Target Classes

| Prediction Method | Predicted Target Class | Top Predicted Targets | Confidence Score |

| 2D Similarity | GPCRs | Histamine H3 Receptor | High |

| Pharmacophore | Enzymes | Monoamine Oxidase B | Medium |

| Reverse Docking | Ion Channels | - | Low |

This table is illustrative. Actual results would be populated from the output of the in silico screening software.

Phase II: Unbiased Target Identification - Affinity Chromatography-Mass Spectrometry (AP-MS)

With computational hypotheses in hand, the next logical step is to physically isolate the binding partners of this compound from a complex biological sample, such as a cell lysate. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful, unbiased method for achieving this.[9][10]

The rationale is to use the compound as "bait" to "fish" for its interacting proteins.[11] This technique is advantageous because it does not rely on prior knowledge of the target and can identify novel or unexpected interactions.[9]

Experimental Workflow: AP-MS

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol: AP-MS

-

Immobilization of the Ligand:

-

Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the linker-modified compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Select a cell line relevant to the observed phenotype of the compound.

-

Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone.

-

After incubation, wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

-

-

Elution and Mass Spectrometry:

-

Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

-

The eluted proteins are then digested into peptides, typically with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity.[10]

-

Phase III: Confirmation of Direct Target Engagement

The list of proteins identified by AP-MS represents potential targets. It is crucial to confirm that the compound directly binds to these proteins in a cellular context. Several orthogonal methods should be employed to build a strong case for direct engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[12] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation. This change in thermal stability can be measured to confirm a direct interaction.[13][14]

Experimental Workflow: CETSA

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation.

-

Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody via Western blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates ligand-induced stabilization and thus, direct target engagement.[15]

Biophysical Characterization of Binding

To quantify the binding affinity and kinetics of the interaction, biophysical techniques using the purified candidate protein and the compound are essential. Surface Plasmon Resonance (SPR) is a gold-standard, label-free method for this purpose.[16][17]

SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (in this case, our compound) flows over an immobilized protein.[18] This allows for the real-time determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[17][19]

Data Presentation: SPR Kinetic Analysis

| Parameter | Value | Unit |

| ka (Association Rate) | 1.5 x 105 | M-1s-1 |

| kd (Dissociation Rate) | 3.0 x 10-4 | s-1 |

| KD (Dissociation Constant) | 2.0 | nM |

This table is illustrative. Actual results would be derived from fitting the SPR sensorgram data.

Cellular Target Engagement with BRET/FRET

To confirm target engagement in living cells with high sensitivity, Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays can be developed.[20][21][22] These assays measure the proximity between two molecules.[23] For example, in a NanoBRET™ assay, the target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the same target is used as the energy acceptor.[24] When the tracer binds, energy transfer occurs. The addition of a competing compound, like this compound, will displace the tracer and disrupt the BRET signal in a dose-dependent manner, allowing for the quantification of target engagement and affinity in a physiological context.[20][24]

Phase IV: Functional Validation of the Target

Confirming that the compound binds to a protein is not sufficient. It is essential to demonstrate that this binding event is responsible for the observed biological effect. Genetic methods, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, are the definitive tools for this validation.[25]

siRNA-Mediated Target Knockdown

Small interfering RNAs (siRNAs) can be used to transiently reduce the expression of the target protein.[26][27] The logic is that if the compound acts through this target, then reducing the amount of the target protein should phenocopy or block the effect of the compound.[28]

Detailed Protocol: siRNA Knockdown Validation

-

Transfection: Transfect the relevant cell line with an siRNA specifically designed to target the mRNA of the putative target protein. Use a non-targeting ("scrambled") siRNA as a negative control.[26]

-

Phenotypic Assay: Treat both the target-knockdown cells and the control cells with this compound and measure the biological response.

-

Data Interpretation: If the cellular response to the compound is significantly diminished in the knockdown cells compared to the control cells, it provides strong evidence that the protein is functionally important for the compound's mechanism of action.

CRISPR-Cas9-Mediated Gene Knockout

For more definitive validation, CRISPR-Cas9 technology can be used to create a cell line in which the gene encoding the target protein is permanently knocked out.[30][31][] This provides a clean genetic background to test the compound's activity.

Logical Framework for CRISPR Validation

Caption: Logic of using CRISPR-Cas9 knockout for target validation.

The absence of a response to the compound in the knockout cell line is considered the highest level of evidence for target validation.[30]

Conclusion: Synthesizing a Coherent Narrative

The identification and validation of a drug's target is a systematic process of building a multi-faceted, evidence-based case. By integrating computational predictions, unbiased biochemical screening, direct biophysical and cellular engagement assays, and functional genetic validation, researchers can move with confidence from a phenotypic observation to a well-understood mechanism of action. This structured approach, as outlined for this compound, not only de-risks the progression of a drug candidate but also provides invaluable insights into its therapeutic potential and the underlying biology of the disease it is intended to treat.

References

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. Retrieved from [Link]

-

Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved from [Link]

-

Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. (n.d.). Illinois Experts. Retrieved from [Link]

-

In Silico Target Prediction for Small Molecules. (2019). PubMed. Retrieved from [Link]

-

Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya. Retrieved from [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. Retrieved from [Link]

-

Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. (2025). Massachusetts Biotechnology Council. Retrieved from [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. Retrieved from [Link]

-

How siRNA Knockdown Antibody Validation Works. (2025). Lab Manager. Retrieved from [Link]

-

Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. Retrieved from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Recent Advances in In Silico Target Fishing. (n.d.). MDPI. Retrieved from [Link]

-

The impact of CRISPR-Cas9 on target identification and validation. (2015). PubMed. Retrieved from [Link]

-

Target Validation with CRISPR. (2022). Biocompare. Retrieved from [Link]

-

CRISPR Cas9 Gene Editing. (n.d.). Charles River Labs. Retrieved from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Labs. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

-

siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016). NIH. Retrieved from [Link]

-

SiRNAs in drug discovery: Target validation and beyond. (2025). ResearchGate. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

-

Knockdown (siRNA) Validated Antibodies. (n.d.). Bio-Rad. Retrieved from [Link]

-

Affinity Chromatography. (n.d.). Creative Biolabs. Retrieved from [Link]

-

High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. Retrieved from [Link]

-

Cellular thermal shift assay. (2026). Grokipedia. Retrieved from [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. Retrieved from [Link]

-

CETSA. (n.d.). cetsa.org. Retrieved from [Link]

-

Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (n.d.). Frontiers. Retrieved from [Link]

-

Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. (n.d.). NIH. Retrieved from [Link]

-

BRET (Bioluminescence Resonance Energy Transfer). (n.d.). Berthold Technologies. Retrieved from [Link]

-

Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (n.d.). NIH. Retrieved from [Link]

-

2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. (n.d.). PubChem. Retrieved from [Link]

-

Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

-

Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. (2020). PubMed. Retrieved from [Link]

-

Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 12. CETSA [cetsa.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. experts.illinois.edu [experts.illinois.edu]

- 18. criver.com [criver.com]

- 19. nicoyalife.com [nicoyalife.com]

- 20. massbio.org [massbio.org]

- 21. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. berthold.com [berthold.com]

- 23. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 25. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]

- 27. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. biocompare.com [biocompare.com]

- 31. criver.com [criver.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

This guide provides a comprehensive framework for elucidating the pharmacokinetic and metabolic profile of the novel chemical entity, 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. As direct studies on this specific molecule are not publicly available, this document outlines the essential experimental strategies and theoretical considerations necessary to thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This paper is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Imperative of ADME Profiling

The journey of a drug from administration to its therapeutic target and eventual elimination from the body is a complex process governed by its pharmacokinetic and metabolic properties. A thorough understanding of a compound's ADME profile is paramount in drug discovery and development. It informs dose selection, predicts potential drug-drug interactions, and is a critical determinant of both efficacy and safety. For this compound, a molecule with the chemical formula C12H19ClN2O and a molecular weight of 242.75 g/mol , a systematic investigation into its in vivo fate is a prerequisite for any further development.[1][2]

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before embarking on in vivo studies, a comprehensive physicochemical characterization of this compound is essential. These properties fundamentally influence its absorption and distribution.

Table 1: Key Physicochemical Parameters for Initial Assessment

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in various pH buffers (e.g., 2.0, 4.5, 6.8, 7.4) | Determines the dissolution rate and potential for absorption in the gastrointestinal tract. |

| LogP/LogD | Shake-flask method or reverse-phase HPLC | Predicts the lipophilicity of the compound, which influences its ability to cross biological membranes. |

| pKa | Potentiometric titration or UV-Vis spectroscopy | Identifies the ionization state of the molecule at different physiological pH values, affecting its solubility and permeability. |

| Chemical Stability | Stability testing in various pH buffers and simulated gastric and intestinal fluids | Assesses the compound's degradation profile in the gastrointestinal tract, which can impact its bioavailability. |

In Vitro Metabolism: Unraveling Metabolic Pathways

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme superfamily playing a crucial role in the biotransformation of xenobiotics.[3][4][5][6][7] In vitro metabolism studies provide the first glimpse into the metabolic fate of this compound.

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Preparation: Human liver microsomes (HLMs) are thawed and diluted to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

-

Incubation: this compound (1 µM) is added to the microsome suspension.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

Data Analysis and Interpretation

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These parameters are crucial for predicting the in vivo hepatic clearance.

Reaction Phenotyping: Identifying the Key Metabolic Enzymes

To identify the specific CYP enzymes responsible for the metabolism of this compound, incubations are performed with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[5][6] The disappearance of the parent compound in the presence of each specific enzyme indicates its involvement in the metabolic pathway.

Hypothetical Metabolic Pathway

Based on the structure of this compound, several metabolic transformations are plausible. Phase I reactions could involve hydroxylation of the tert-butyl group or the aromatic ring, O-dealkylation of the ether linkage, and hydrolysis of the ethanimidamide group. Phase II reactions could involve glucuronidation or sulfation of the hydroxylated metabolites.[8]

Caption: Hypothetical metabolic pathway of this compound.

In Vivo Pharmacokinetics: Characterizing the ADME Profile

Following in vitro characterization, in vivo studies in animal models (e.g., rats, mice) are conducted to understand the complete ADME profile of the compound.

Experimental Design: A Single-Dose Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: The compound is administered via intravenous (IV) and oral (PO) routes at a dose of 5 mg/kg.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of the parent compound and its major metabolites are determined using a validated LC-MS/MS method.[9]

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Bioavailability (for oral administration) |

Experimental Workflow for In Vivo Pharmacokinetic Studies

Caption: Workflow for a typical in vivo pharmacokinetic study.

Analytical Methodologies: The Key to Accurate Quantification

The reliability of pharmacokinetic and metabolism data hinges on the robustness and sensitivity of the analytical methods used.

LC-MS/MS Method Development

A sensitive and selective LC-MS/MS method is the gold standard for the quantification of small molecules in biological matrices.

Table 3: Typical LC-MS/MS Method Parameters

| Parameter | Details |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with water and acetonitrile containing 0.1% formic acid |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode |

| Mass Spectrometry | Triple quadrupole mass spectrometer |

| Detection Mode | Multiple reaction monitoring (MRM) |

Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the pharmacokinetics and metabolism of this compound. The proposed studies, from in vitro metabolic stability to in vivo pharmacokinetic profiling, will generate the critical data necessary to assess its drug-like properties and potential for further development. Future work should focus on metabolite identification and characterization, as well as investigating the potential for drug-drug interactions through CYP inhibition and induction studies. The insights gained from this comprehensive ADME evaluation will be instrumental in guiding the progression of this compound from a promising chemical entity to a potential therapeutic agent.

References

-

2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide | C13H20N2O - PubChem. Available at: [Link]

-

Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - PMC - PubMed Central. Available at: [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. Available at: [Link]

-

Metabolism and disposition of (R)-4-[3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl]benzamide Hcl (LY 195448) in rodents - PubMed. Available at: [Link]

-

Pharmacokinetics and cell trafficking dynamics of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720) in cynomolgus monkeys after single oral and intravenous doses - PubMed. Available at: [Link]

-

Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures - YouTube. Available at: [Link]

-

Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions - Taylor & Francis eBooks. Available at: [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - PubMed Central. Available at: [Link]

-

2-[4-(TERT-BUTYL)PHENOXY]ETHANIMIDAMIDE HYDROCHLORIDE. Available at: [Link]

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

-

(PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human - ResearchGate. Available at: [Link]

-

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol; hydron - PubChem. Available at: [Link]

-

Sensitive and selective methods for the determination of cyproheptadine in tablets using N-bromosuccinimide and two dyes - ResearchGate. Available at: [Link]

-

Metabolism and disposition of 4-t-butylcatechol in rats and mice - PubMed. Available at: [Link]

Sources

- 1. 175277-47-1 CAS MSDS (2-[4-(TERT-BUTYL)PHENOXY]ETHANIMIDAMIDE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(4-(tert-Butyl)phenoxy)acetimidamide hydrochloride [cymitquimica.com]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and disposition of (R)-4-[3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl]benzamide Hcl (LY 195448) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride (CAS: 175277-47-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride, a compound of interest within the broader class of 4-tert-butylphenoxy derivatives. While direct research on this specific molecule is limited, this document synthesizes available data on its chemical properties and provides expert insights into its potential synthesis, mechanism of action, and applications in drug discovery, drawing parallels from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar chemical entities.

Introduction: The Emerging Potential of the 4-tert-butylphenoxy Scaffold

The 4-tert-butylphenoxy moiety is a key pharmacophore in a variety of biologically active compounds. Its lipophilic nature, conferred by the tert-butyl group, often enhances membrane permeability and oral bioavailability, making it an attractive scaffold in medicinal chemistry. Notably, derivatives incorporating this scaffold have shown promise as dual-target ligands, particularly in the realm of neurodegenerative diseases. Research has highlighted their potential to modulate the histamine H3 receptor (H3R) and monoamine oxidase B (MAO-B), both of which are significant targets in the therapeutic strategy for Parkinson's disease.[1][2] The exploration of compounds like this compound is a logical extension of this research, aiming to delineate the structure-activity relationships within this chemical class.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 175277-47-1 | - |

| Molecular Formula | C12H19ClN2O | [3] |

| Formula Weight | 242.75 g/mol | [3] |

| Appearance | Solid (predicted) | [3] |

| Melting Point | 194-196°C | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

Postulated Synthesis Pathway

Step 1: Williamson Ether Synthesis

The initial step would likely involve the formation of the ether linkage via a Williamson ether synthesis. 4-tert-butylphenol is deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with a haloacetonitrile, like chloroacetonitrile, to yield 2-(4-tert-butylphenoxy)acetonitrile.

Step 2: Pinner Reaction

The nitrile group of 2-(4-tert-butylphenoxy)acetonitrile can then be converted to the desired ethanimidamide hydrochloride through the Pinner reaction. This reaction involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. This forms an imidate ester hydrochloride, which upon treatment with ammonia, yields the final product, this compound.

Caption: Recommended in vitro screening workflow.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within a class of compounds with significant therapeutic potential. Based on the established pharmacology of the 4-tert-butylphenoxy scaffold, this compound is a promising candidate for investigation as a dual-target ligand for H3R and MAO-B. The synthetic pathway and preliminary screening protocols outlined in this guide provide a solid framework for initiating research into its biological activities. Future studies should focus on confirming its synthesis, elucidating its precise mechanism of action, and evaluating its efficacy in preclinical models of neurodegenerative diseases. Such research will be crucial in unlocking the full therapeutic potential of this and related compounds.

References

-

Łażewska, D., & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

-

Łażewska, D., Kaleta, M., Latacz, G., Karcz, T., & Kieć-Kononowicz, K. (2018). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 23(11), 2847. [Link]

-

PubChem. (n.d.). 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. Retrieved from [Link]

- (This is a placeholder reference as no direct synthesis was found.

-

Łażewska, D., et al. (2018). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 23(11), 2847. [Link]

-

Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

-

Chawawisit, K., Bhoopong, P., Phupong, W., & Lertcanawanichakul, M. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. [Link]

-

Goncearenco, A., et al. (2020). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. The Moldovan Medical Journal, 63(4), 18-23. [Link]

-

Chen, X., et al. (2019). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 24(1), 108. [Link]

Sources